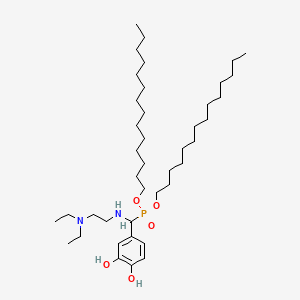
Lipid Catechol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lipid Catechol, also known as 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2. It is a type of catechol, which is a class of compounds characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is known for its role in various biological and chemical processes, including its use as a precursor in the synthesis of other chemicals and its involvement in redox reactions .
准备方法
Synthetic Routes and Reaction Conditions: Lipid Catechol can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst. This reaction typically occurs at elevated temperatures and results in the formation of both catechol and hydroquinone .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide. This process is carried out at high temperatures and pressures, and the resulting catechol is purified through distillation .
化学反应分析
Types of Reactions: Lipid Catechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include o-benzoquinone (from oxidation) and various substituted catechols (from substitution reactions) .
科学研究应用
Lipid Catechol has a wide range of applications in scientific research:
作用机制
The mechanism of action of Lipid Catechol involves its ability to undergo redox reactions. In biological systems, it can act as an antioxidant by donating electrons to neutralize free radicals. This process involves the formation of semiquinone radicals and o-benzoquinone, which can further participate in redox cycling . The molecular targets of this compound include various enzymes and proteins involved in oxidative stress responses .
相似化合物的比较
- Hydroquinone (1,4-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Catechin (a type of flavonoid with a catechol structure)
Lipid Catechol stands out due to its ortho arrangement of hydroxyl groups, which imparts distinct chemical reactivity and biological activity .
属性
分子式 |
C41H79N2O5P |
|---|---|
分子量 |
711.0 g/mol |
IUPAC 名称 |
4-[[2-(diethylamino)ethylamino]-di(tetradecoxy)phosphorylmethyl]benzene-1,2-diol |
InChI |
InChI=1S/C41H79N2O5P/c1-5-9-11-13-15-17-19-21-23-25-27-29-35-47-49(46,48-36-30-28-26-24-22-20-18-16-14-12-10-6-2)41(42-33-34-43(7-3)8-4)38-31-32-39(44)40(45)37-38/h31-32,37,41-42,44-45H,5-30,33-36H2,1-4H3 |
InChI 键 |
FBHHXUJQQWKTRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOP(=O)(C(C1=CC(=C(C=C1)O)O)NCCN(CC)CC)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


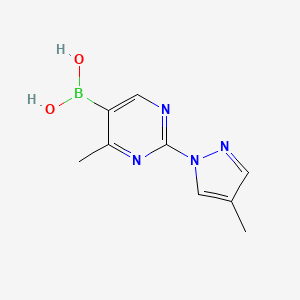

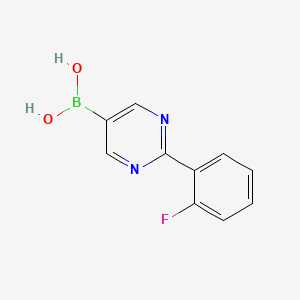


![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
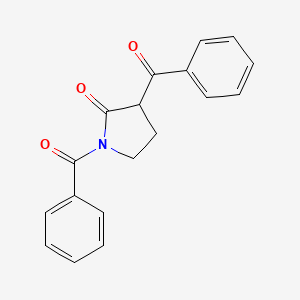
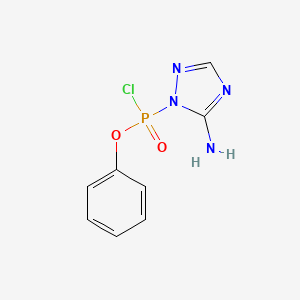

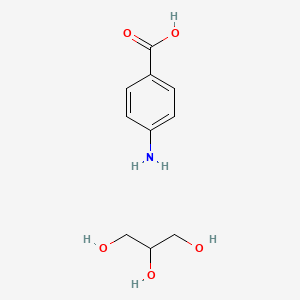
![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)
